molecular formula C9H8BrF B2936258 2-Bromo-1-cyclopropyl-4-fluorobenzene CAS No. 1353855-60-3

2-Bromo-1-cyclopropyl-4-fluorobenzene

Cat. No.: B2936258
CAS No.: 1353855-60-3
M. Wt: 215.065
InChI Key: QPLHBELYGUNHNU-UHFFFAOYSA-N
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Description

2-Bromo-1-cyclopropyl-4-fluorobenzene is an organic compound with the molecular formula C9H8BrF. It is a derivative of benzene, where a bromine atom is bonded to the second carbon, a cyclopropyl group is bonded to the first carbon, and a fluorine atom is bonded to the fourth carbon. This compound is used in various chemical reactions and has applications in scientific research and industrial processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-cyclopropyl-4-fluorobenzene can be achieved through several methods. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound often involves large-scale Suzuki–Miyaura coupling reactions. The process is optimized for high yield and purity, using advanced techniques to control reaction conditions and minimize side reactions .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-cyclopropyl-4-fluorobenzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different products.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) and potassium tert-butoxide (KOtBu).

    Oxidation: Reagents such as potassium permanganate (KMnO4) and chromium trioxide (CrO3) are used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while oxidation and reduction can lead to the formation of alcohols, ketones, or other functionalized compounds .

Mechanism of Action

The mechanism of action of 2-Bromo-1-cyclopropyl-4-fluorobenzene involves its participation in various chemical reactions. In Suzuki–Miyaura coupling, the compound undergoes oxidative addition with palladium catalysts, followed by transmetalation and reductive elimination to form new carbon–carbon bonds . The molecular targets and pathways involved depend on the specific reactions and applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-1-cyclopropyl-4-fluorobenzene is unique due to the presence of the cyclopropyl group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable in specific synthetic applications and research .

Properties

IUPAC Name

2-bromo-1-cyclopropyl-4-fluorobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrF/c10-9-5-7(11)3-4-8(9)6-1-2-6/h3-6H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPLHBELYGUNHNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=C(C=C(C=C2)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrF
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1353855-60-3
Record name 2-bromo-1-cyclopropyl-4-fluorobenzene
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